REACTION_CXSMILES
|
C[C:2]([CH3:5])([O-:4])[CH3:3].[K+].[CH3:7][N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=O.ClC1C=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17]C=1.[C:25]1(C)[CH:30]=[CH:29]C=[CH:27][CH:26]=1>O>[CH3:7][NH:8][CH2:9][CH2:10][CH:11]([C:12]1[CH:29]=[CH:30][CH:25]=[CH:26][CH:27]=1)[O:4][C:2]1[CH:5]=[CH:17][C:18]([C:21]([F:22])([F:23])[F:24])=[CH:19][CH:3]=1 |f:0.1|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
1-phenyl-3-N-methylaminopropan-1-ol
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 8 hours at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 20°-25° C.
|
Type
|
WASH
|
Details
|
The combined toluene-phases were washed four times with 20 ml of water
|
Type
|
CUSTOM
|
Details
|
Toluene was evaporated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCCC(OC1=CC=C(C=C1)C(F)(F)F)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.06 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]([CH3:5])([O-:4])[CH3:3].[K+].[CH3:7][N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=O.ClC1C=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17]C=1.[C:25]1(C)[CH:30]=[CH:29]C=[CH:27][CH:26]=1>O>[CH3:7][NH:8][CH2:9][CH2:10][CH:11]([C:12]1[CH:29]=[CH:30][CH:25]=[CH:26][CH:27]=1)[O:4][C:2]1[CH:5]=[CH:17][C:18]([C:21]([F:22])([F:23])[F:24])=[CH:19][CH:3]=1 |f:0.1|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
1-phenyl-3-N-methylaminopropan-1-ol
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 8 hours at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 20°-25° C.
|
Type
|
WASH
|
Details
|
The combined toluene-phases were washed four times with 20 ml of water
|
Type
|
CUSTOM
|
Details
|
Toluene was evaporated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCCC(OC1=CC=C(C=C1)C(F)(F)F)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.06 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]([CH3:5])([O-:4])[CH3:3].[K+].[CH3:7][N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=O.ClC1C=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17]C=1.[C:25]1(C)[CH:30]=[CH:29]C=[CH:27][CH:26]=1>O>[CH3:7][NH:8][CH2:9][CH2:10][CH:11]([C:12]1[CH:29]=[CH:30][CH:25]=[CH:26][CH:27]=1)[O:4][C:2]1[CH:5]=[CH:17][C:18]([C:21]([F:22])([F:23])[F:24])=[CH:19][CH:3]=1 |f:0.1|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
1-phenyl-3-N-methylaminopropan-1-ol
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 8 hours at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 20°-25° C.
|
Type
|
WASH
|
Details
|
The combined toluene-phases were washed four times with 20 ml of water
|
Type
|
CUSTOM
|
Details
|
Toluene was evaporated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCCC(OC1=CC=C(C=C1)C(F)(F)F)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.06 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |